molecular formula C6H4N2O2 B066118 Furo[2,3-d]pyrimidin-4(3H)-one CAS No. 186454-69-3

Furo[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B066118
CAS No.: 186454-69-3
M. Wt: 136.11 g/mol
InChI Key: GBRNPUKAAYSNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound characterized by a pyrimidinone core fused with a furan ring at the 2,3-position. This scaffold has garnered significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . Its synthesis typically involves mild, efficient methods like aza-Wittig reactions using iminophosphoranes and aromatic isocyanates, which yield diverse derivatives under catalytic conditions (e.g., NaOR or K₂CO₃) . Key structural features include:

  • Electron-deficient furan ring: Stabilized by ester groups (e.g., ethoxycarbonyl) to prevent polymerization during synthesis .
  • Substituent diversity: Functionalization at positions 2, 3, 5, and 6 enables modulation of biological activity .

Representative derivatives (e.g., 5-ethoxycarbonyl-6-methyl-3-(3-methylphenyl)-2-(3-nitrophenoxy)this compound) exhibit melting points ranging from 131°C to 225°C, with IR spectra confirming C=O stretches (~1714 cm⁻¹) and NMR/MS data validating regiochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bax inhibitor peptide V5 is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Val-Pro-Met-Leu-Lys. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the reactions are carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of Bax inhibitor peptide V5 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Bax inhibitor peptide V5 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: TFA (trifluoroacetic acid)

    Cleavage Reagents: TFA, scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)

Major Products: The major product formed from these reactions is the Bax inhibitor peptide V5 itself, with a sequence of Val-Pro-Met-Leu-Lys .

Scientific Research Applications

Anticancer Applications

Furo[2,3-d]pyrimidin-4(3H)-one derivatives have shown promise as anticancer agents, particularly in targeting acute myeloid leukemia (AML). A study reported the synthesis of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives that exhibited significant cytotoxicity against FLT3-ITD expressing AML cell lines. One compound demonstrated an IC50 value of 0.004 μM, outperforming existing treatments like sorafenib and quizartinib by effectively inhibiting FLT3 phosphorylation and downstream signaling pathways such as STAT5 and ERK1/2 .

Inhibitors of Clostridium difficile

Research indicates that this compound may serve as a scaffold for developing new inhibitors against Clostridium difficile. Similar compounds have been identified as potential candidates for antibiotic development due to their structural similarities with known inhibitors . This suggests that further exploration of this compound could lead to effective treatments for infections caused by this pathogen.

Ion Channel Modulation

This compound derivatives have been explored for their ability to modulate ion channels, specifically TRPC5 receptors. These compounds are being investigated for their potential to treat neuropsychiatric disorders and neurodegenerative diseases by influencing calcium and sodium ion flux across cell membranes . The modulation of ion channels is crucial for maintaining cellular functions and could lead to novel therapeutic strategies.

Synthesis of Analogues

The ability to synthesize various analogues of this compound enhances its utility in drug discovery. Researchers have developed methods to introduce functional groups at different positions on the ring system, potentially leading to compounds with enhanced biological activities . For instance, polysubstituted derivatives have been synthesized through aza-Wittig reactions, showcasing the versatility of this compound in medicinal chemistry .

Case Study 1: FLT3 Inhibition in AML

A series of furo[2,3-d]pyrimidine derivatives was evaluated for their FLT3 inhibitory activity. The most potent compound demonstrated significant selectivity against FLT3-ITD mutations found in AML patients. This study highlights the potential of these derivatives as targeted therapies in hematologic malignancies .

Case Study 2: Antibacterial Activity

Another study investigated the antibacterial properties of this compound analogues against various bacterial strains. The results indicated that certain derivatives exhibited promising activity against resistant strains of bacteria, suggesting their potential role in combating antibiotic resistance .

Mechanism of Action

Bax inhibitor peptide V5 exerts its effects by interacting with Bax, a pro-apoptotic protein. It binds to the Ku70-Bax inhibiting domain, preventing Bax from undergoing conformational changes and translocating to the mitochondria. This inhibition blocks the formation of mitochondrial pores, thereby preventing the release of cytochrome c and subsequent activation of the caspase cascade, which leads to apoptosis .

Comparison with Similar Compounds

Furo[2,3-d]pyrimidin-4(3H)-one is structurally and functionally compared to thieno[2,3-d]pyrimidin-4(3H)-one, psoralen analogs, and pyrido[2,3-d]pyrimidin-4(3H)-one. Key distinctions include:

Thieno[2,3-d]pyrimidin-4(3H)-one

  • Structural Differences: Furan vs. thiophene rings: The sulfur atom in thieno analogs enhances aromatic stability and electronic properties, enabling robust interactions with biological targets . Bioactivity: Thieno derivatives exhibit superior antibacterial (e.g., against S. aureus) and antitumor activity compared to furo analogs. For example, azepine-substituted thieno derivatives increase melanin synthesis in murine B16 cells by 40–60% . Synthetic Flexibility: Thieno derivatives tolerate harsher reaction conditions (e.g., acidic cyclization with nitriles) without ring degradation .
Property This compound Thieno[2,3-d]pyrimidin-4(3H)-one
Ring Stability Requires ester protection Inherently stable due to thiophene
Bioactivity Limited data; potential kinase inhibition Proven antibacterial, antitumor, antihyperlipidemic
Synthetic Conditions Mild (room temperature, K₂CO₃) Acidic/nitrile cyclization

Psoralen Derivatives

  • Structural Mimicry: Both furo[2,3-d]pyrimidinones and thieno analogs share a tricyclic core similar to psoralen, a natural furanocoumarin used in photochemotherapy .
  • Functional Divergence: Unlike psoralen, furo derivatives lack UV-mediated DNA crosslinking activity but show promise in non-photoactivated anticancer pathways .

Pyrido[2,3-d]pyrimidin-4(3H)-one

  • Nitrogen-Rich Core : The pyridine ring in pyrido analogs enhances hydrogen-bonding capacity, improving affinity for enzymes like mPGES-1 (a target for anti-inflammatory drugs) .
  • Thermal Stability : Pyrido derivatives decompose at higher temperatures (>250°C) compared to furo analogs .

Key Research Findings

Thieno Derivatives in Therapeutics

  • Antihyperlipidemic Effects: 2-Chloromethyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one reduces serum triglycerides by 50% in rodent models, comparable to clofibrate .
  • Melanogenesis Modulation: Azepine-substituted thieno derivatives upregulate melanin synthesis by 60% in B16 cells, suggesting utility in vitiligo treatment .

Data Tables

Table 1. Physical Properties of Representative Derivatives

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
5-Ethoxycarbonyl-6-methyl-3-(3-methylphenyl)-2-(3-nitrophenoxy)-derivative 201–202 87 IR: 1714 cm⁻¹ (C=O); ¹H NMR: δ 8.3 (Ar-H)
2-(Diethylamino)-3-(4-fluorophenyl)-derivative 131–132 85 ¹³C NMR: δ 165.2 (C=O); MS: m/z 398
Thieno derivative (2-chloromethyl-tetrahydrobenzo[b] analog) 170–172 82 ¹H NMR: δ 4.2 (–CH₂Cl); MS: m/z 336

Biological Activity

Furo[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Overview of Biological Activity

This compound derivatives have been synthesized and evaluated for their potential as therapeutic agents against various cancers. The compound exhibits significant cytotoxicity against several cancer cell lines, demonstrating its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives:

  • Cell Proliferation Inhibition : Compounds derived from this compound have shown potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, a study reported that certain derivatives caused G2/M phase arrest in MCF7 breast cancer cells, leading to reduced cell proliferation and increased apoptosis through caspase activation .
  • Cytotoxicity Against Cancer Cell Lines : A series of furo[2,3-d]pyrimidine-based chalcones were tested against multiple human cancer cell lines including HeLa (cervical), COLO 205 (colon), HepG2 (liver), and MCF7 (breast). Some compounds demonstrated promising anticancer activity with low toxicity to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with specific derivatives led to significant increases in the percentage of cells in the G2/M phase, suggesting that these compounds disrupt normal cell cycle progression .
  • Apoptosis Induction : The involvement of caspase-3 in apoptosis was confirmed through immunohistochemical studies. Increased caspase-3 activity was observed in tumor sections treated with furo[2,3-d]pyrimidine derivatives, indicating their role in promoting programmed cell death .

Structure-Activity Relationships (SAR)

The effectiveness of this compound derivatives can be influenced by their structural modifications:

CompoundSubstituentIC50 (μM)Cell Line
22Unsubstituted phenyl0.004MV4-11
494-Methoxy phenyl0.165MV4-11
534-Bromo phenyl0.003MV4-11

This table summarizes key findings from a study where various substituents were introduced to the phenyl ring at the C-6 position of the furo[2,3-d]pyrimidine backbone. Compounds with electron-withdrawing or electron-donating groups showed varying degrees of potency against FLT3-ITD expressing AML cell lines .

Case Studies

  • FLT3 Inhibition in Acute Myeloid Leukemia : A series of furo[2,3-d]pyrimidine derivatives were designed as FLT3 inhibitors for acute myeloid leukemia (AML). These compounds demonstrated significant cytotoxicity in FLT3-ITD expressing cell lines at nanomolar concentrations and showed selective inhibition over other non-targeted lines .
  • Chalcone Derivatives : Research into furo[2,3-d]pyrimidine-based chalcones revealed their ability to induce apoptosis and inhibit proliferation across various cancer types. The study emphasized the need for further exploration into their mechanism of action and potential therapeutic applications .

Q & A

Q. Basic: What are the standard synthetic routes for Furo[2,3-d]pyrimidin-4(3H)-one?

Methodological Answer:
The synthesis typically involves cyclization of precursor heterocycles. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via intramolecular cyclization using triethylorthoester and acetic acid (e.g., triethylorthopropionate with AcOH yields 93% product) . One-pot multicomponent reactions under reflux conditions (e.g., in formamide at 140–150°C) are efficient for forming the fused pyrimidine core . Adapting these methods to furo-substituted analogs may require substitution of furan-containing precursors during cyclization.

Q. Basic: How can spectroscopic techniques confirm the purity and structure of this compound derivatives?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the pyrimidinone ring) .
  • NMR : 1^1H NMR resolves substituent patterns (e.g., aromatic protons at δ 7.0–8.5 ppm), while 13^13C NMR confirms carbonyl carbons (~160–170 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns.

Q. Advanced: How can researchers design this compound derivatives for selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition?

Methodological Answer:
Structure-activity relationship (SAR) studies indicate that 2-aryl substitutions enhance mPGES-1 affinity. For example, Banerjee et al. (2014) demonstrated that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with electron-withdrawing groups (e.g., chloro, fluoro) on the aryl ring improve inhibitory potency . Rational design should focus on optimizing substituent electronics and steric bulk while maintaining the fused ring’s planarity for target binding.

Q. Advanced: What experimental strategies address contradictory bioactivity data in thieno/furo-pyrimidinone derivatives?

Methodological Answer:
Contradictions often arise from off-target effects or assay variability. To mitigate:

  • Selective Functionalization : Introduce substituents at C-2 or C-6 positions to modulate specificity (e.g., 2-thioxo groups enhance tyrosinase inhibition ).
  • Dose-Response Profiling : Use multiple assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Computational Validation : Molecular docking predicts binding modes to differentiate target vs. non-target interactions .

Q. Advanced: How can regioselectivity challenges in cyclization reactions be resolved during synthesis?

Methodological Answer:
Regioselectivity is influenced by reaction conditions:

  • Acid Catalysis : Acetic acid promotes cyclization at the α-position of the carbonyl group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific sites .
  • Temperature Control : Lower temperatures (e.g., 80°C) may reduce side reactions, while higher temperatures (140–150°C) drive thermodynamically favored products .

Q. Advanced: What methodologies evaluate this compound derivatives as tyrosinase or dihydrofolate reductase (DHFR) inhibitors?

Methodological Answer:

  • Tyrosinase Inhibition : Spectrophotometric assays monitor L-DOPA oxidation inhibition at 475 nm, with IC₅₀ calculations .
  • DHFR Inhibition : Radioenzyme assays using 3^3H-labeled dihydrofolate measure enzymatic activity reduction .
  • Structural Analysis : Co-crystallization or docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonding with active-site residues) .

Q. Advanced: How do structural modifications impact the antiproliferative activity of this compound analogs?

Methodological Answer:

  • Substituent Effects : Bulky groups (e.g., phenyl at C-2) enhance cytotoxicity by disrupting DNA replication (e.g., IC₅₀ values <10 μM in MCF-7 cells) .
  • Ring Saturation : Tetrahydrobenzo-fused derivatives improve solubility and bioavailability, critical for in vivo efficacy .
  • Mechanistic Studies : Flow cytometry (cell cycle arrest) and Western blotting (apoptosis markers) validate mode of action.

Q. Advanced: What are best practices for resolving low yields in one-pot syntheses of fused pyrimidinones?

Methodological Answer:

  • Reagent Optimization : Use excess formamide or DMF-DMA to drive cyclization .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine may accelerate intramolecular reactions .
  • Workup Adjustments : Precipitation in cold ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Advanced: How can molecular docking guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Target Preparation : Retrieve protein structures (e.g., PDB ID 2Y9X for tyrosinase) and prepare with protonation states .
  • Ligand Docking : Use Glide or GOLD to generate binding poses, prioritizing hydrogen bonds with catalytic residues (e.g., His263 in tyrosinase) .
  • Free Energy Calculations : MM-GBSA refines binding affinity predictions to prioritize synthesis candidates .

Q. Advanced: How to analyze conflicting SAR data across different biological targets?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ trends across targets (e.g., mPGES-1 vs. DHFR) to identify scaffold flexibility .
  • Pharmacophore Modeling : Highlight common features (e.g., hydrogen bond acceptors) for multi-target activity .
  • Selectivity Index : Calculate ratios (e.g., IC₅₀_target/IC₅₀_off-target) to prioritize derivatives with narrow target profiles .

Properties

IUPAC Name

3H-furo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRNPUKAAYSNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596472
Record name Furo[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186454-69-3
Record name Furo[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Furo[2,3-d]pyrimidin-4(3H)-one
Furo[2,3-d]pyrimidin-4(3H)-one
Furo[2,3-d]pyrimidin-4(3H)-one
Furo[2,3-d]pyrimidin-4(3H)-one
Furo[2,3-d]pyrimidin-4(3H)-one

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